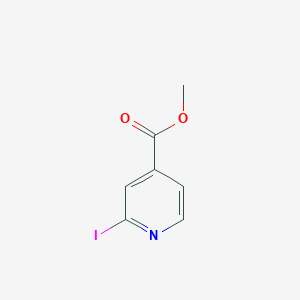

2-碘异烟酸甲酯

描述

Methyl 2-iodoisonicotinate is a compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. It is a derivative of isonicotinic acid, where a methyl group and an iodine atom are attached to the pyridine ring. This structure makes it a versatile reagent for various chemical transformations.

Synthesis Analysis

The synthesis of compounds related to methyl 2-iodoisonicotinate has been explored in several studies. For instance, a Pd-catalyzed dimethylation reaction of ortho-substituted iodoarenes has been reported, using dimethyl carbonate as a methyl source . Although this study does not directly synthesize methyl 2-iodoisonicotinate, it provides insight into methodologies that could be adapted for its synthesis, such as the use of palladium catalysis and dimethyl carbonate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-iodoisonicotinate has been investigated using various techniques. For example, the structure of 2,3-diethoxycarbonyl-1-methylpyridinium iodide was studied using NMR, FTIR, Raman, X-ray diffraction, and DFT methods . These techniques could be applied to methyl 2-iodoisonicotinate to determine its molecular geometry, electronic structure, and interactions with other molecules.

Chemical Reactions Analysis

Methyl 2-iodoisonicotinate can participate in various chemical reactions due to the presence of the reactive iodine atom and the methyl group. The Povarov-type reaction, for instance, uses methyl ketones as inputs for the synthesis of substituted quinolines . Although methyl 2-iodoisonicotinate is not a methyl ketone, the study demonstrates the reactivity of methyl groups in the presence of iodine, which could be relevant for reactions involving methyl 2-iodoisonicotinate.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-iodoisonicotinate can be inferred from studies on related compounds. For example, the crystal structure, spectroscopic studies, and quantum mechanical calculations of a compound with a similar iodinated aromatic structure were performed to understand its properties . These studies provide a foundation for predicting the behavior of methyl 2-iodoisonicotinate in different environments, such as solvents or in the presence of other reagents.

科学研究应用

放射性药物应用

2-碘异烟酸甲酯因其在合成放射性示踪剂(如 2-[123I]-碘异烟酸酰肼)中的潜力而受到研究。这些放射性示踪剂在单光子发射计算机断层扫描 (SPECT) 中具有潜在应用,特别是用于鉴别结核瘤与神经胶质瘤等颅内肿块,以及诊断免疫抑制受试者的中枢神经系统结核病 (Somawardhana 等人,1991).

分子对接和药物设计

对 2-氯 4-碘烟酸甲酯(一种相关化合物)的研究揭示了其在药物设计中的潜力,特别是用于治疗肺纤维化。量子化学计算和分子对接分析表明,该分子可以与生物靶点有效相互作用,表明其在医药应用中的潜力 (Pandimeena 等人,2022).

在有机合成中的应用

2-碘异烟酸甲酯已被用作合成 N-取代烟酰胺和吡啶基-乙酰甘胺酰胺的起始材料,这些化合物具有潜在的生物学意义。这些化合物通过含氮碘杂芳的钯催化氨基羰基化合成,表明其在有机合成中的效用 (Takács 等人,2007).

光动力疗法和肿瘤成像

与 2-碘异烟酸甲酯相关的 3-(1'-m-碘苄氧基乙基)-3-脱乙烯基焦脱镁叶绿素-a 的衍生物的研究表明其在肿瘤成像和光动力疗法中的潜力。这些化合物,尤其是在碘标记后,已显示出作为多模态药物的希望,将诊断和治疗能力结合在肿瘤的“可视化和治疗”方法中 (Pandey 等人,2005).

药物递送系统

功能化碳纳米管因其在药物递送中的潜力而受到研究,特别关注 2-甲基庚基异烟酸甲酯等化合物。这些研究表明,这种纳米管支持的系统可以增强药物在生物系统内的溶解度和递送效率,证明了 2-碘异烟酸甲酯及其衍生物在纳米医学中的相关性 (Saikia 和 Deka,2011).

安全和危害

属性

IUPAC Name |

methyl 2-iodopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOKMYMXDALOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158814 | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodoisonicotinate | |

CAS RN |

134579-47-8 | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

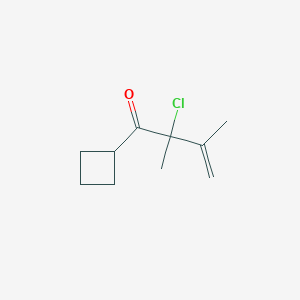

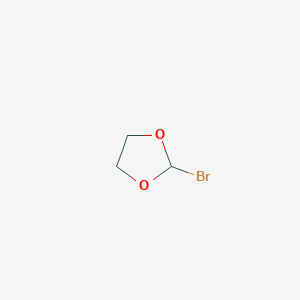

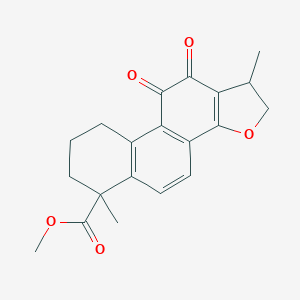

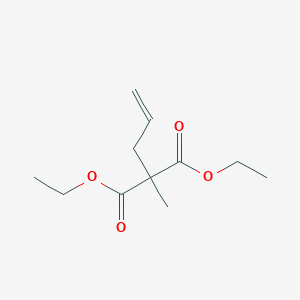

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)

![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)